molecular formula C22H25ClN2O2S B2882337 (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351610-25-7

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2882337
CAS No.: 1351610-25-7
M. Wt: 416.96
InChI Key: NLNIXPBFLVNYHN-UHFFFAOYSA-N
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Description

(2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride: . This compound features a naphthalene ring substituted with an ethoxy group and a piperazine ring substituted with a thiophen-3-ylmethyl group, forming a complex structure that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the naphthalene and piperazine derivatives. One common synthetic route includes:

  • Naphthalene Derivative Synthesis: : Ethoxylation of naphthalene to produce 2-ethoxynaphthalene.

  • Piperazine Derivative Synthesis: : Introduction of the thiophen-3-ylmethyl group to piperazine.

  • Coupling Reaction: : Formation of the final compound through a coupling reaction between the ethoxynaphthalene derivative and the thiophenylmethylpiperazine derivative.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography. The process must comply with safety and environmental regulations to minimize waste and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms or removal of hydrogen atoms.

  • Reduction: : Addition of hydrogen atoms or removal of oxygen atoms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity, including interactions with enzymes and receptors.

  • Medicine: : Explored for its therapeutic potential in drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique in its structure and potential applications, but it can be compared to other similar compounds with naphthalene or piperazine derivatives. Some similar compounds include:

  • Naphthalene Derivatives: : Other ethoxynaphthalene compounds with different substituents.

  • Piperazine Derivatives: : Other piperazine compounds with different substituents.

These compounds may have similar properties and applications, but the specific structure of (2-Ethoxynaphthalen-1-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride gives it unique characteristics and potential advantages in certain applications.

Properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S.ClH/c1-2-26-20-8-7-18-5-3-4-6-19(18)21(20)22(25)24-12-10-23(11-13-24)15-17-9-14-27-16-17;/h3-9,14,16H,2,10-13,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNIXPBFLVNYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N3CCN(CC3)CC4=CSC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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